2-(4-(isopropylsulfonyl)phenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide
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Overview
Description
2-(4-(isopropylsulfonyl)phenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonyl group attached to a phenyl ring, an acetamide group, and a methoxytetrahydrothiophenyl moiety, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the isopropylsulfonylphenyl intermediate:
Introduction of the acetamide group: This step involves the reaction of the intermediate with an appropriate acylating agent under controlled conditions.
Attachment of the methoxytetrahydrothiophenyl moiety: This final step involves the reaction of the acetamide intermediate with a methoxytetrahydrothiophenyl derivative, typically under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylsulfonyl)phenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The acetamide group can be reduced to an amine under reducing conditions.
Substitution: The methoxytetrahydrothiophenyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Products may include sulfonic acids or sulfonates.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The sulfonyl and acetamide groups may interact with enzymes or receptors, modulating their activity. The methoxytetrahydrothiophenyl moiety may enhance the compound’s binding affinity and specificity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylsulfonyl)phenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide
- 2-(4-(ethylsulfonyl)phenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide
Uniqueness
2-(4-(isopropylsulfonyl)phenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide is unique due to the presence of the isopropylsulfonyl group, which may confer distinct steric and electronic properties compared to its methyl or ethyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S2/c1-13(2)24(20,21)15-6-4-14(5-7-15)10-16(19)18-11-17(22-3)8-9-23-12-17/h4-7,13H,8-12H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCSPUMDWUMKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2(CCSC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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